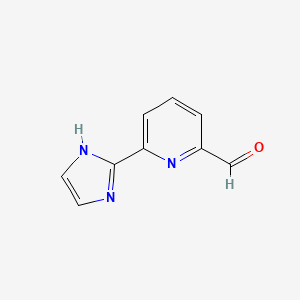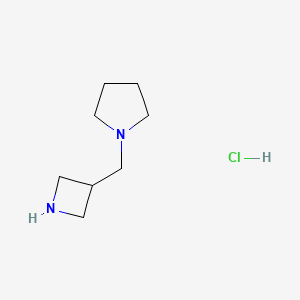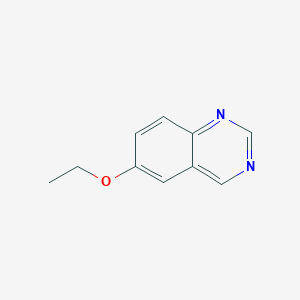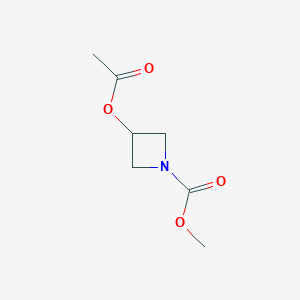
6-(1H-Imidazol-2-yl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-Imidazol-2-yl)picolinaldehyde is a chemical compound with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol It is a derivative of picolinaldehyde, featuring an imidazole ring attached to the 6-position of the picolinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-2-yl)picolinaldehyde typically involves the condensation of picolinaldehyde with an imidazole derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between picolinaldehyde and 2-aminoimidazole . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
6-(1H-Imidazol-2-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(1H-Imidazol-2-yl)picolinic acid.
Reduction: 6-(1H-Imidazol-2-yl)picolinyl alcohol.
Substitution: Various halogenated derivatives depending on the electrophile used.
科学的研究の応用
6-(1H-Imidazol-2-yl)picolinaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(1H-Imidazol-2-yl)picolinaldehyde largely depends on its interaction with target molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways .
類似化合物との比較
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: A compound with two imidazole rings attached to a pyridine core, known for its coordination chemistry applications.
6-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the aldehyde group, used in the synthesis of coordination compounds.
Uniqueness
6-(1H-Imidazol-2-yl)picolinaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, allowing it to participate in a wider range of chemical reactions and form diverse complexes. This dual functionality makes it a versatile compound in synthetic chemistry and material science.
特性
CAS番号 |
208111-07-3 |
|---|---|
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC名 |
6-(1H-imidazol-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(12-7)9-10-4-5-11-9/h1-6H,(H,10,11) |
InChIキー |
WAUVMVGCIACKNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NC=CN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)


![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)





